molecular formula C19H18FN3O2S2 B2810605 2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1797846-24-2

2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2810605
CAS RN: 1797846-24-2
M. Wt: 403.49
InChI Key: UVNAGGGCEUAMOC-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18FN3O2S2 and its molecular weight is 403.49. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity

  • Compounds with structures similar to the chemical have been synthesized and shown to exhibit moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Fluorescence Studies

  • Thiophene substituted 1,3,4-oxadiazole derivatives, closely related to the chemical, have been studied for fluorescence quenching, suggesting potential applications in aniline sensing (Naik et al., 2018).

Crystal Structure

  • The crystal structure of a compound with a thiophene and fluorophenyl component has been studied, highlighting the compound's importance in material science and pharmaceutical applications (Nagaraju et al., 2018).

Optoelectronic Applications

  • Thiophene substituted 1,3,4-oxadiazole derivatives, similar to the chemical of interest, have been explored for their optoelectronic properties, suggesting their potential in OLEDs, solar cells, chemosensors, and detection of explosives (Thippeswamy et al., 2021).

Synthesis and Antimicrobial Activity

  • Studies on the synthesis and antimicrobial activities of similar compounds have been conducted, showcasing their potential in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S2/c20-15-3-5-16(6-4-15)27-12-17(24)23-8-1-2-13(10-23)18-21-22-19(25-18)14-7-9-26-11-14/h3-7,9,11,13H,1-2,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNAGGGCEUAMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

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